

Application Notes & Protocols: NMR Spectroscopic Characterization of N-(1-iminopentyl)glycine

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Compound of Interest

Compound Name: *Pentanimidoylamino-acetic acid*

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These application notes provide a comprehensive guide to the characterization of N-(1-iminopentyl)glycine using Nuclear Magnetic Resonance (NMR) spectroscopy. This document includes predicted quantitative NMR data, detailed experimental protocols for data acquisition, and a logical workflow for the structural elucidation of this compound. N-(1-iminopentyl)glycine is a key intermediate in the synthesis of valuable pharmaceutical compounds, such as the angiotensin II receptor antagonist, losartan.^{[1][2]} Accurate structural verification by NMR is a critical step in ensuring the quality and purity of this synthetic precursor.

Predicted NMR Data

Due to the limited availability of experimental NMR data for N-(1-iminopentyl)glycine in the public domain, the following ^1H and ^{13}C NMR data have been predicted using computational methods. These predictions serve as a valuable reference for researchers in assigning signals in experimentally acquired spectra.

Table 1: Predicted ^1H NMR Chemical Shifts for N-(1-iminopentyl)glycine

Atom Number	Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz
1	0.92	Triplet	3H	7.3
2	1.35	Sextet	2H	7.4
3	1.58	Quintet	2H	7.5
4	2.30	Triplet	2H	7.6
6	4.05	Singlet	2H	-
8 (NH)	7.50 (broad)	Singlet	1H	-
8 (NH)	8.50 (broad)	Singlet	1H	-
10 (OH)	11.00 (broad)	Singlet	1H	-

Note: The chemical shifts of exchangeable protons (NH and OH) are highly dependent on solvent, concentration, and temperature and may appear as broad singlets or may not be observed.

Table 2: Predicted ^{13}C NMR Chemical Shifts for N-(1-iminopentyl)glycine

Atom Number	Chemical Shift (δ) ppm
1	13.9
2	22.4
3	28.1
4	34.5
5	170.2
6	50.1
9	172.5

Structure of N-(1-iminopentyl)glycine with Atom Numbering:

Experimental Protocols

The following protocols provide a detailed methodology for the acquisition of high-quality NMR spectra for the characterization of N-(1-iminopentyl)glycine.

1. Sample Preparation

Proper sample preparation is crucial for obtaining high-resolution NMR spectra.

- **Sample Purity:** Ensure the sample is of high purity to avoid interference from impurities in the spectra.
- **Solvent Selection:** Choose a deuterated solvent in which the compound is soluble. Common choices for small organic molecules include Deuterated Chloroform (CDCl_3), Deuterated Dimethyl Sulfoxide (DMSO-d_6), and Deuterium Oxide (D_2O).^[3] For N-(1-iminopentyl)glycine, which possesses both polar and non-polar moieties, DMSO-d_6 is a suitable starting choice.
- **Concentration:** For a standard ^1H NMR spectrum, dissolve 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.^[3] For ^{13}C NMR, a higher concentration of 20-50 mg in the same volume is recommended to obtain a good signal-to-noise ratio in a reasonable time.^[3]
- **Internal Standard:** Add a small amount of an internal standard, such as Tetramethylsilane (TMS) for organic solvents, for accurate chemical shift referencing ($\delta = 0.00$ ppm).
- **Filtration:** If any particulate matter is present, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.^[4]

2. 1D NMR Data Acquisition

- **Spectrometer:** A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
- **^1H NMR Acquisition Parameters:**
 - **Pulse Sequence:** A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - **Spectral Width:** Typically 12-16 ppm.

- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds. A longer delay ensures full relaxation of all protons, which is important for accurate integration.
- Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

- ^{13}C NMR Acquisition Parameters:
 - Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).
 - Spectral Width: Typically 200-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ^{13}C .

3. 2D NMR Data Acquisition for Structural Elucidation

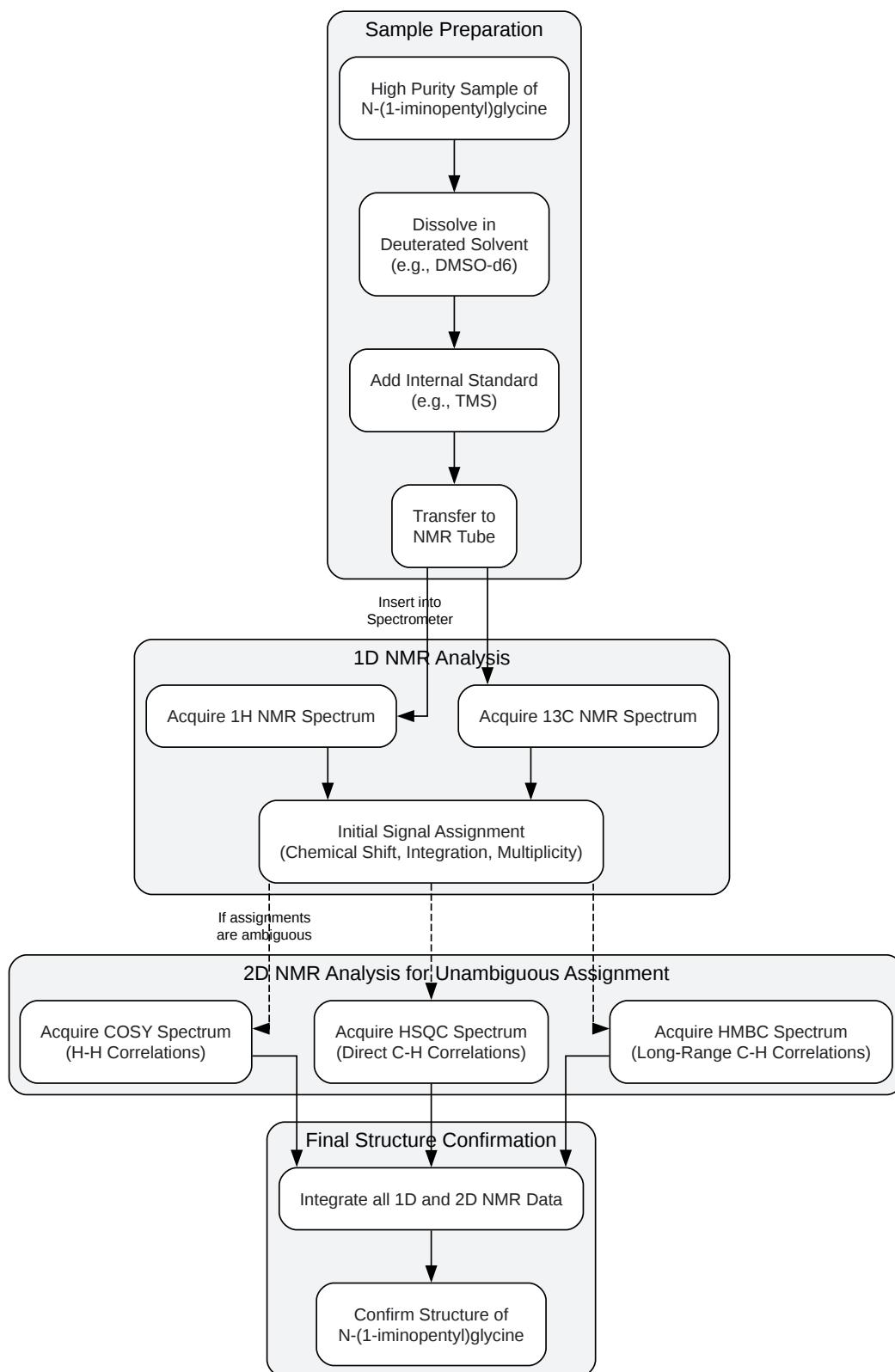
For unambiguous assignment of all proton and carbon signals, 2D NMR experiments are highly recommended.

- COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is useful for tracing out the spin systems within the pentyl chain and the glycine moiety.
- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms.^[5] It allows for the assignment of the carbon atom corresponding to each proton signal.
- HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is particularly useful for identifying quaternary carbons and for connecting different spin systems, such as linking the glycine moiety to the iminopentyl group.

- NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which can help to determine the stereochemistry and conformation of the molecule.

Logical Workflow for NMR Characterization

The following diagram illustrates a logical workflow for the complete NMR characterization of N-(1-iminopentyl)glycine.

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Caption: Workflow for NMR Characterization.

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